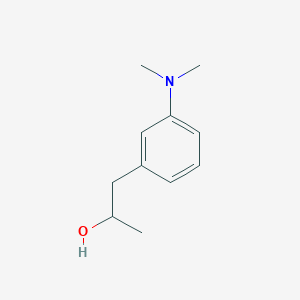

1-(3-(Dimethylamino)phenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(Dimethylamino)phenyl)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-(Dimethylamino)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by reduction using Raney nickel catalyst under elevated hydrogen pressure . Another method includes the reaction of epoxide with dimethylamine .

Industrial Production Methods: Industrial production often employs the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by catalytic reduction. This method is preferred due to its higher yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Dimethylamino)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Raney nickel and hydrogen gas are frequently used for reduction reactions.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various amines or alcohol derivatives.

Substitution: Forms different substituted compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Dimethylamino)phenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of resins, paper treatment agents, and gasoline additives.

Wirkmechanismus

The mechanism of action of 1-(3-(Dimethylamino)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of choline uptake and a protector against cytotoxicity induced by mechlorethamine . The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways.

Vergleich Mit ähnlichen Verbindungen

3-Dimethylamino-1-propanol: Shares a similar structure but lacks the phenyl ring.

1-Dimethylamino-2-propanol: Another related compound with a different position of the hydroxyl group.

Uniqueness: 1-(3-(Dimethylamino)phenyl)propan-2-ol is unique due to the presence of both a dimethylamino group and a phenyl ring, which confer distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

1-(3-(Dimethylamino)phenyl)propan-2-ol, also known as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain. Its chemical formula is C11H17N, and it exhibits properties typical of both alcohols and amines.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. It may function as a monoamine reuptake inhibitor, enhancing the levels of neurotransmitters such as norepinephrine and dopamine in the synaptic cleft. This mechanism is similar to that of other psychoactive compounds, leading to potential stimulant effects.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it disrupts bacterial cell membranes or inhibits essential metabolic pathways within the bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines, such as MCF-7 breast cancer cells. The compound's mechanism appears to involve the destabilization of microtubules, akin to well-known chemotherapeutic agents like taxanes .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Microtubule destabilization |

| CA-4 | MCF-7 | 3.9 | Microtubule inhibition |

Case Studies

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

- Anticancer Research : In a comparative study with established anticancer drugs, this compound was found to induce apoptosis in MCF-7 cells through cell cycle arrest at the G2/M phase. This suggests its potential utility in cancer therapy, particularly for hormone-responsive tumors .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for biological assays. Various synthetic routes have been explored, including reactions involving Grignard reagents and subsequent reductions.

Moreover, molecular docking studies have provided insights into its binding affinities with specific receptors involved in neurotransmission and cancer cell proliferation pathways. These findings support further exploration into its pharmacological applications.

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)phenyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(13)7-10-5-4-6-11(8-10)12(2)3/h4-6,8-9,13H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZQVBIXMXIVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.